Cas no 1261229-78-0 (4-(4-Fluoro-benzyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester 3-(4-fluoro-benzyl) ester)

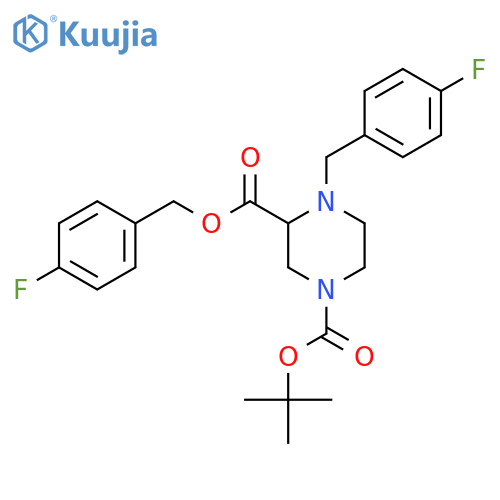

1261229-78-0 structure

商品名:4-(4-Fluoro-benzyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester 3-(4-fluoro-benzyl) ester

4-(4-Fluoro-benzyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester 3-(4-fluoro-benzyl) ester 化学的及び物理的性質

名前と識別子

-

- 4-(4-Fluoro-benzyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester 3-(4-fluoro-benzyl) ester

- 1-tert-Butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate

- 1,3-Piperazinedicarboxylic acid, 4-[(4-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) 3-[(4-fluorophenyl)methyl] ester

- G63267

- 1-TERT-BUTYL 3-(4-FLUOROPHENYL)METHYL 4-[(4-FLUOROPHENYL)METHYL]PIPERAZINE-1,3-DICARBOXYLATE

- DB-228851

- AKOS015941264

- 1261229-78-0

- 1-O-tert-butyl 3-O-[(4-fluorophenyl)methyl] 4-[(4-fluorophenyl)methyl]piperazine-1,3-dicarboxylate

-

- MDL: MFCD18380014

- インチ: InChI=1S/C24H28F2N2O4/c1-24(2,3)32-23(30)28-13-12-27(14-17-4-8-19(25)9-5-17)21(15-28)22(29)31-16-18-6-10-20(26)11-7-18/h4-11,21H,12-16H2,1-3H3

- InChIKey: KAHGUZKKAQZOIU-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)OC(=O)N1CCN(CC2=CC=C(C=C2)F)C(C1)C(=O)OCC3=CC=C(C=C3)F

計算された属性

- せいみつぶんしりょう: 446.20171370g/mol

- どういたいしつりょう: 446.20171370g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 32

- 回転可能化学結合数: 9

- 複雑さ: 626

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59.1Ų

- 疎水性パラメータ計算基準値(XlogP): 4.1

4-(4-Fluoro-benzyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester 3-(4-fluoro-benzyl) ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM301113-500mg |

1-tert-butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate |

1261229-78-0 | 95% | 500mg |

$225 | 2021-08-18 | |

| Fluorochem | 089823-500mg |

4-(4-Fluoro-benzyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester 3-(4-fluoro-benzyl) ester |

1261229-78-0 | 500mg |

£229.00 | 2022-03-01 | ||

| Ambeed | A821389-250mg |

1-tert-Butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate |

1261229-78-0 | 95% | 250mg |

$183.0 | 2024-04-25 | |

| A2B Chem LLC | AA35651-250mg |

1,3-Piperazinedicarboxylic acid, 4-[(4-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) 3-[(4-fluorophenyl)methyl] ester |

1261229-78-0 | 95% | 250mg |

$147.00 | 2024-04-20 | |

| A2B Chem LLC | AA35651-100mg |

1,3-Piperazinedicarboxylic acid, 4-[(4-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) 3-[(4-fluorophenyl)methyl] ester |

1261229-78-0 | 95% | 100mg |

$87.00 | 2024-04-20 | |

| Ambeed | A821389-1g |

1-tert-Butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate |

1261229-78-0 | 95% | 1g |

$491.0 | 2024-04-25 | |

| Ambeed | A821389-100mg |

1-tert-Butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate |

1261229-78-0 | 95% | 100mg |

$108.0 | 2024-04-25 | |

| Chemenu | CM301113-500mg |

1-tert-butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate |

1261229-78-0 | 95%+ | 500mg |

$225 | 2022-09-30 | |

| Alichem | A139001604-1g |

1-tert-Butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate |

1261229-78-0 | 95% | 1g |

$494.40 | 2023-09-03 | |

| 1PlusChem | 1P000S4J-250mg |

1,3-Piperazinedicarboxylic acid, 4-[(4-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) 3-[(4-fluorophenyl)methyl] ester |

1261229-78-0 | 95% | 250mg |

$202.00 | 2024-07-09 |

4-(4-Fluoro-benzyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester 3-(4-fluoro-benzyl) ester 関連文献

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

1261229-78-0 (4-(4-Fluoro-benzyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester 3-(4-fluoro-benzyl) ester) 関連製品

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261229-78-0)4-(4-Fluoro-benzyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester 3-(4-fluoro-benzyl) ester

清らかである:99%/99%

はかる:250mg/1g

価格 ($):165.0/442.0